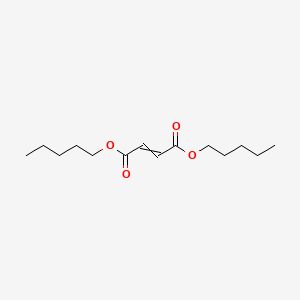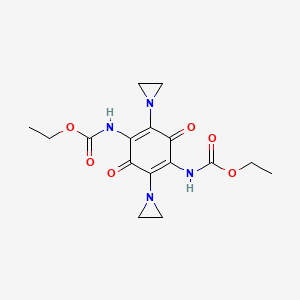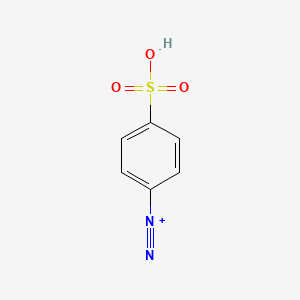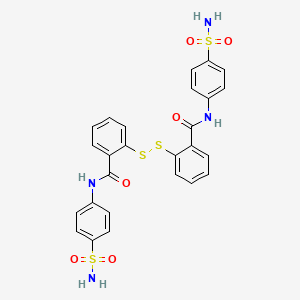
Diclofenac-Acylglucuronid
Übersicht
Beschreibung
Diclofenac Acyl-β-D-Glucuronide is an active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound is formed through the glucuronidation pathway, a major phase II metabolic route for various substances. Diclofenac Acyl-β-D-Glucuronide is known for its role in conjugation reactions, which increase the water solubility of compounds, facilitating their excretion .
Wissenschaftliche Forschungsanwendungen
Diclofenac-Acyl-β-D-Glucuronid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Kinetik und Mechanismen von Glucuronidierungsreaktionen zu untersuchen.
Biologie: Untersucht für seine Rolle im Arzneimittelstoffwechsel und -transport.
Medizin: Erforscht für seine potenziellen Auswirkungen auf Entzündungen und die Proliferation von Krebszellen.
Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und Arzneimittelverabreichungssystemen eingesetzt
5. Wirkmechanismus
Diclofenac-Acyl-β-D-Glucuronid entfaltet seine Wirkung hauptsächlich durch die Hemmung von Cyclooxygenase (COX)-Enzymen, insbesondere COX-1 und COX-2. Diese Enzyme sind für die Produktion von Prostaglandinen verantwortlich, die eine Schlüsselrolle bei Entzündungen und Schmerzsignalen spielen. Durch die Hemmung von COX-Enzymen reduziert Diclofenac-Acyl-β-D-Glucuronid die Produktion von Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden .
Ähnliche Verbindungen:
Ibuprofen-Acyl-β-D-Glucuronid: Ein weiterer NSAR-Metabolit, der durch Glucuronidierung gebildet wird.
Naproxen-Acyl-β-D-Glucuronid: Ähnlich in Struktur und Funktion zu Diclofenac-Acyl-β-D-Glucuronid.
Ketoprofen-Acyl-β-D-Glucuronid: Teilt ähnliche Stoffwechselwege und therapeutische Wirkungen.
Einzigartigkeit: Diclofenac-Acyl-β-D-Glucuronid ist einzigartig aufgrund seiner spezifischen Hemmung von COX-Enzymen und seiner Rolle im Metabolismus von Diclofenac. Seine Bildung und Stabilität werden von verschiedenen Faktoren beeinflusst, darunter Enzymaktivität und Umweltbedingungen, was es zu einer wertvollen Verbindung für die Untersuchung des Arzneimittelstoffwechsels und von Wechselwirkungen macht .
Wirkmechanismus
Target of Action
Diclofenac acyl glucuronide (D-AG), a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, primarily targets cyclooxygenase (COX)-1 and -2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling . D-AG also interacts with various transporters expressed in the kidney and liver, including OAT1, OAT2, OAT3, MRP2, BCRP, OATP1B1, OATP2B1, OAT2, and MRP3 .
Mode of Action
Diclofenac acyl glucuronide, like other NSAIDs, inhibits COX-1 and COX-2, thereby reducing the production of PGs and alleviating inflammation and pain . D-AG is also known to exhibit a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This modification occurs either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .
Biochemical Pathways
The formation of D-AG is a crucial part of the metabolism of diclofenac, a process known as glucuronidation . This pathway involves the conjugation of diclofenac with glucuronic acid, resulting in the formation of D-AG . This metabolite often circulates in plasma before being excreted in urine and bile . Diclofenac is also metabolized to hydroxy metabolites and undergoes conjugation to sulfate and taurine .
Pharmacokinetics
Diclofenac is over 99.7% bound to serum proteins, primarily albumin . After formation, the disposition of D-AG can be mediated by various transporters expressed in the kidney and liver . The elimination half-life of diclofenac sodium, the parent compound, is about 1.3 hours .
Result of Action
The formation of D-AG and its subsequent interactions can lead to various molecular and cellular effects. For instance, D-AG can covalently modify proteins, potentially disrupting critical cellular functions or eliciting immunological responses . It has been suggested that D-AG, or the acyl glucuronide of one of its oxidative metabolites, is directly involved in the pathogenesis of small intestinal injury .
Action Environment
The action, efficacy, and stability of D-AG can be influenced by various environmental factors. For instance, the presence of certain transporters in the liver and kidney can mediate the disposition of D-AG . Moreover, the inherent instability of AGs under physiological conditions can pose significant challenges in assessing the safety of D-AG . The action of D-AG can also be affected by the pH, with the antibody stable in a pH range from 3 to 12 .
Biochemische Analyse
Biochemical Properties
Diclofenac acyl glucuronide is formed through the glucuronidation process, which is catalyzed primarily by uridine 5’-diphosphoglucuronosyl transferase 2B7 . This process converts a wide range of functional groups into highly water-soluble glucuronides . Diclofenac acyl glucuronide exhibits a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Cellular Effects
Diclofenac acyl glucuronide has been found to inhibit the proliferation of HT-29 colorectal adenocarcinoma cells . It also has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This can lead to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Diclofenac acyl glucuronide exerts its effects at the molecular level through its ability to covalently modify biological molecules . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .
Temporal Effects in Laboratory Settings
The effects of diclofenac acyl glucuronide can change over time in laboratory settings. For example, studies have shown that following a single administration, tolmetin acyl glucuronide was detectable in plasma for approximately 4 hours .
Dosage Effects in Animal Models
In animal models, the effects of diclofenac acyl glucuronide can vary with different dosages. For instance, dose-dependent small intestinal ulceration has been observed in Wistar rats 24 hours after a single intraperitoneal administration of diclofenac .
Metabolic Pathways
Diclofenac acyl glucuronide is involved in the glucuronidation pathway, a fundamental process in Phase II metabolism . This pathway is catalyzed primarily by uridine 5’-diphosphoglucuronosyl transferase 2B7 .
Transport and Distribution
The disposition of diclofenac acyl glucuronide can be mediated by various transporters known to be expressed in the kidney and liver . These include organic anion transporters (OATs), organic anion-transporting polypeptides (OATPs), breast cancer resistance protein (BCRP), and multidrug resistance proteins (MRPs) .
Subcellular Localization
Given its involvement in glucuronidation, a process that primarily occurs in the endoplasmic reticulum of cells, it is likely that diclofenac acyl glucuronide is localized within this organelle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diclofenac Acyl-β-D-Glucuronide is synthesized from diclofenac via the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . The reaction involves the conjugation of diclofenac with glucuronic acid, resulting in the formation of the acyl glucuronide metabolite.
Industrial Production Methods: Industrial production of Diclofenac Acyl-β-D-Glucuronide typically involves the use of recombinant UGT enzymes to facilitate the glucuronidation process. This method ensures high yield and purity of the compound, making it suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diclofenac-Acyl-β-D-Glucuronid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu reaktiven Metaboliten oxidiert werden.
Hydrolyse: Unter bestimmten Bedingungen kann sie zu Diclofenac hydrolysieren.
Konjugation: Die Hauptreaktion ist die Glucuronidierung, bei der Diclofenac mit Glucuronsäure konjugiert wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Cytochrom-P450-Enzyme.
Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse begünstigen.
Konjugation: UDP-Glucuronsäure und UGT-Enzyme sind für den Glucuronidierungsprozess unerlässlich.
Hauptprodukte, die gebildet werden:
Oxidation: Reaktive Metaboliten von Diclofenac.
Hydrolyse: Diclofenac.
Konjugation: Diclofenac-Acyl-β-D-Glucuronid.
Vergleich Mit ähnlichen Verbindungen
Ibuprofen Acyl-β-D-Glucuronide: Another NSAID metabolite formed through glucuronidation.
Naproxen Acyl-β-D-Glucuronide: Similar in structure and function to Diclofenac Acyl-β-D-Glucuronide.
Ketoprofen Acyl-β-D-Glucuronide: Shares similar metabolic pathways and therapeutic effects.
Uniqueness: Diclofenac Acyl-β-D-Glucuronide is unique due to its specific inhibition of COX enzymes and its role in the metabolism of diclofenac. Its formation and stability are influenced by various factors, including enzyme activity and environmental conditions, making it a valuable compound for studying drug metabolism and interactions .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-HBWRTXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314170 | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-81-6 | |
| Record name | Diclofenac glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)








![Dibenz[a,h]anthracene](/img/structure/B1670416.png)
